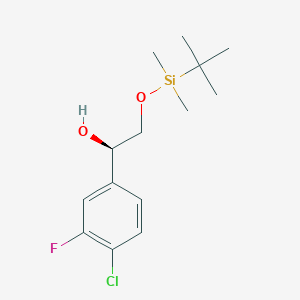

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol

概要

説明

®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxygen atom. The compound also contains a 4-chloro-3-fluorophenyl group, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Chiral Reduction: The protected intermediate undergoes a chiral reduction using a chiral catalyst or reagent to introduce the ®-configuration at the carbon center.

Substitution Reaction: The 4-chloro-3-fluorophenyl group is introduced via a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the phenyl ring or other functional groups.

Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

Chemistry

In chemistry, ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine

In medicine, this compound is a key intermediate in the synthesis of pharmaceutical agents, especially those targeting specific receptors or enzymes. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale manufacturing processes.

作用機序

The mechanism of action of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with its target. The 4-chloro-3-fluorophenyl group enhances binding affinity and specificity.

類似化合物との比較

Similar Compounds

- (S)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol

- 2-((tert-butyldimethylsilyl)oxy)-1-(4-chlorophenyl)ethanol

- 2-((tert-butyldimethylsilyl)oxy)-1-(3-fluorophenyl)ethanol

Uniqueness

Compared to similar compounds, ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol offers a unique combination of chiral purity and functional group diversity. The presence of both chloro and fluoro substituents on the phenyl ring provides distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications.

生物活性

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol, identified by its CAS number 1395078-43-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C14H22ClFO2Si

- Molecular Weight : 304.86 g/mol

- Structure : The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents.

Synthesis Overview

The synthesis of this compound involves several steps:

- Starting from 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanone.

- The reaction typically employs borane complexes under controlled conditions to achieve high yields (up to 91.1%) .

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of pharmacology:

- Antidiabetic Effects : Related compounds have shown promise in treating diabetes by modulating glucose metabolism and insulin sensitivity .

- Antimicrobial Activity : The presence of the 4-chloro-3-fluorophenyl group suggests potential antimicrobial properties, as halogenated phenyl derivatives are often linked with increased bioactivity against bacterial strains .

The biological activity is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. The TBDMS moiety may also play a role in enhancing the lipophilicity and membrane permeability of the compound, facilitating its action within biological systems.

Case Study 1: Antidiabetic Activity

A study focusing on similar compounds demonstrated that derivatives with a TBDMS group improved glycemic control in diabetic models. The mechanism was attributed to enhanced insulin signaling pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of halogenated phenyl compounds, revealing that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests a potential for development as an antimicrobial agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClFO2Si |

| Molecular Weight | 304.86 g/mol |

| CAS Number | 1395078-43-9 |

| Synthesis Yield | 91.1% |

| Biological Activities | Antidiabetic, Antimicrobial |

特性

IUPAC Name |

(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBITCVLPAOFPE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClFO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。